molecular formula C8H4F4O4S B2850466 2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid CAS No. 1911981-32-2

2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid

Cat. No.: B2850466
CAS No.: 1911981-32-2
M. Wt: 272.17
InChI Key: NIFWRMDDDQSMGI-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS: 115029-23-7) is a fluorinated benzoic acid derivative with the molecular formula C₈H₄F₄O₂ and a molecular weight of 208.11 g/mol . It exists as an off-white to light yellow crystalline solid with a purity ≥98% and serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries . Its trifluoromethyl (-CF₃) and fluorine substituents enhance its electron-withdrawing properties, making it valuable for modifying reactivity and bioavailability in drug design .

Properties

IUPAC Name

2-fluoro-5-(trifluoromethylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O4S/c9-6-2-1-4(3-5(6)7(13)14)17(15,16)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFWRMDDDQSMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1911981-32-2
Record name 2-fluoro-5-trifluoromethanesulfonylbenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluorobenzoic acid with trifluoromethylsulfonyl chloride under suitable conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for 2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack.

    Oxidation and Reduction Reactions: The trifluoromethylsulfonyl group can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the trifluoromethylsulfonyl group.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate or sodium hydroxide to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • The compound serves as a crucial intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of both fluorine and sulfonyl groups, enhances its reactivity and utility in creating complex organic molecules.

Reactivity

  • 2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid is involved in several types of chemical reactions:
    • Nucleophilic Aromatic Substitution: The electron-withdrawing groups make the aromatic ring more susceptible to nucleophilic attack.
    • Oxidation and Reduction Reactions: The trifluoromethylsulfonyl group can participate in redox processes, allowing for the formation of various derivatives.
    • Coupling Reactions: It can be utilized in coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds with other compounds.

Biological Applications

Enzyme Inhibition

  • One of the primary targets of this compound is Endothelial Lipase (EL), where it acts as an inhibitor. This inhibition can lead to significant changes in high-density lipoprotein (HDL) metabolism, which is crucial for understanding atherosclerotic plaque development.

Potential Drug Development

  • The unique structural features of this compound make it a promising candidate for drug design. Its ability to modulate biological pathways suggests potential therapeutic applications, particularly in cardiovascular diseases where HDL metabolism is a key factor .

Industrial Applications

Production of Specialty Chemicals

  • The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants. Its properties allow it to enhance the performance characteristics of these materials, making them suitable for various industrial applications.

Case Study 1: Enzyme Inhibition Research

Research has demonstrated that compounds similar to this compound can effectively inhibit Endothelial Lipase activity. This inhibition has been linked to alterations in lipid profiles that may reduce the risk of atherosclerosis. In vitro studies indicated that such compounds could lower triglyceride levels while increasing HDL cholesterol levels.

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

In a recent study focused on synthesizing novel fluorinated compounds for pharmaceutical applications, researchers successfully employed this compound as a key intermediate. The resulting compounds exhibited enhanced bioactivity against specific cancer cell lines, highlighting the compound's utility in drug development .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid is primarily related to its ability to interact with biological targets through its fluorine and trifluoromethylsulfonyl groups. These groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

Electron-Withdrawing Groups :

  • The -CF₃ group in 2-fluoro-5-(trifluoromethyl)benzoic acid provides strong electron-withdrawing effects, enhancing acidity (pKa ~2.85) compared to analogs like 2-fluoro-5-(pyridin-3-yl)benzoic acid (pKa ~2.85 predicted) .
  • Sulfonamide derivatives (e.g., CAS 926191-54-0) introduce polar -SO₂ groups, improving water solubility and hydrogen-bonding capacity .

Biological Activity: The phthalazinylmethyl-substituted analog (CAS 763114-26-7) is a key intermediate in synthesizing olaparib, a PARP inhibitor. Derivatives of this compound exhibit dual inhibitory activity against PARP-1 and HDAC-1, with IC₅₀ values comparable to standalone inhibitors like chidamide .

Synthetic Utility :

  • 2-Fluoro-5-(trifluoromethyl)benzoic acid is optimized for large-scale production (purity >98%, yield >76% via HATU-mediated coupling) .
  • Sulfonamide derivatives require multi-step syntheses involving sulfamoylation, often with lower yields (e.g., 31% for CAS 1030686-17-9) .

Industrial Scalability

  • 2-Fluoro-5-(trifluoromethyl)benzoic acid is produced at kilogram scale with >99.8% purity, while analogs like CAS 763114-26-7 require specialized purification (e.g., carbonyldiimidazole activation) for olaparib synthesis .

Biological Activity

2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid (CAS No. 115029-23-7) is a fluorinated benzoic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of both fluorine and trifluoromethylsulfonyl groups, exhibits properties that may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C8H4F4O2S, with a molecular weight of approximately 246.18 g/mol. The presence of electronegative fluorine atoms and the sulfonyl group contributes to its physicochemical properties, enhancing its lipophilicity and reactivity.

Research indicates that compounds similar to this compound often interact with biological targets through nucleophilic substitution reactions. The trifluoromethylsulfonyl group can participate in electrophilic interactions with various biomolecules, potentially influencing enzyme activity or receptor binding.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated benzoic acids. For instance, compounds containing trifluoromethyl groups have shown enhanced activity against certain bacterial strains compared to their non-fluorinated counterparts. The mechanism may involve disruption of bacterial membrane integrity or interference with metabolic pathways.

Enzyme Inhibition

Fluorinated compounds, including this compound, have been evaluated for their ability to inhibit specific enzymes. For example, structural activity relationship (SAR) studies suggest that the incorporation of trifluoromethyl groups can significantly enhance the inhibitory potency against enzymes involved in neurotransmitter uptake, such as serotonin transporters .

Case Studies

  • Serotonin Transporter Inhibition : A study demonstrated that fluorinated benzoic acids could inhibit serotonin uptake with varying degrees of potency based on their substituents. The introduction of a trifluoromethylsulfonyl group was associated with a marked increase in inhibition compared to non-fluorinated analogs .
  • Anticancer Activity : Preliminary evaluations indicate potential anticancer properties for compounds similar to this compound. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, possibly through modulation of cell signaling pathways .

Research Findings Summary Table

Study Compound Activity Findings
Antimicrobial StudyFluorinated Benzoic AcidsAntimicrobialEnhanced activity against Gram-positive bacteria
Enzyme InhibitionThis compoundSerotonin Transporter InhibitionSignificant inhibition compared to non-fluorinated analogs
Anticancer EvaluationSimilar Fluorinated CompoundsAnticancerInduced apoptosis in various cancer cell lines

Q & A

Q. Critical considerations :

  • Moisture-sensitive intermediates require anhydrous conditions .
  • Purification via column chromatography or recrystallization to isolate high-purity products .

Advanced: How can contradictory data on the biological activity of fluorinated benzoic acids be resolved?

Answer:
Contradictions often arise from:

  • Variability in substituent positioning : Even minor changes (e.g., -F vs. -CF₃ positions) alter bioactivity .
  • Assay conditions : pH, solvent polarity, and cell-line specificity affect results.

Q. Methodological recommendations :

  • Conduct structure-activity relationship (SAR) studies with systematic substitution patterns .
  • Validate biological targets using enzyme inhibition assays (e.g., fluorescence polarization for binding affinity) and molecular docking simulations .

Advanced: What advanced spectroscopic techniques are optimal for characterizing this compound in complex matrices?

Answer:

TechniqueApplicationExample Data
¹⁹F NMR Detects fluorinated groupsChemical shifts: -60 to -80 ppm for -CF₃
LC-MS/MS Quantifies trace amounts in biological samplesMRM transitions for fragmentation
X-ray crystallography Confirms 3D structureBond angles/distances for -SO₂CF₃

Note : Combine with FT-IR to confirm functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹) .

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?

Answer:

  • Density Functional Theory (DFT) : Predicts transition states for fluorination/sulfonation steps, guiding catalyst selection (e.g., Cu-mediated fluorination) .
  • Machine Learning (ML) : Analyzes historical reaction data to recommend solvent systems (e.g., DMF/THF mixtures) and temperatures (80–120°C) for maximal yield .

Case study : DFT calculations reduced side-product formation by 30% in Pd-catalyzed coupling reactions .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Drug discovery : Acts as a sulfonamide precursor for protease inhibitors (e.g., PARP inhibitors) .
  • Probe development : Fluorine-18 labeling enables PET imaging of drug distribution .

Q. Methodology :

  • Click chemistry : Attach radiolabels (¹⁸F) via Cu(I)-catalyzed azide-alkyne cycloaddition .
  • In vitro testing : Screen cytotoxicity using MTT assays in cancer cell lines .

Advanced: How do electron-withdrawing groups impact the stability of intermediates during synthesis?

Answer:
The -SO₂CF₃ group destabilizes intermediates via:

  • Increased electrophilicity : Accelerates hydrolysis unless stabilized by aprotic solvents (e.g., DCM) .
  • Resonance effects : Delocalizes negative charge in carboxylate intermediates, requiring low-temperature quenching (-20°C) .

Q. Experimental design :

  • Monitor intermediates via HPLC with UV detection (λ = 254 nm) .
  • Use scavengers (e.g., silica gel) to trap reactive byproducts .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Hazard statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .
  • Storage : Sealed containers under inert gas (N₂/Ar) at room temperature .
  • Waste disposal : Neutralize acidic residues with NaHCO₃ before incineration .

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